N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Description
Properties
IUPAC Name |
2-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c15-10-3-1-9(2-4-10)11-5-6-13(20)18(17-11)8-12(19)16-7-14(21)22/h1-6H,7-8H2,(H,16,19)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAOKDWYWYBJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the pyridazinone intermediate.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Attachment of the Glycine Moiety: The final step involves the coupling of the glycine moiety to the acetylated pyridazinone intermediate using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazinone Core
The biological and chemical profiles of pyridazinone derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:
Table 1: Substituent-Based Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (target compound) provides moderate electron withdrawal, which may enhance binding to charged residues in enzymes.
- Lipophilicity : Bulky substituents like naphthalene () increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Glycine vs. Arylacetamide : The glycine moiety in the target compound improves water solubility compared to arylacetamide derivatives (), which prioritize membrane permeability .
Critical Factors :
- Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency.
- Catalysts (e.g., Pd for cross-coupling) are essential for regioselectivity .
Biological Activity
N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
This compound features a pyridazinone core with a chlorophenyl substituent, contributing to its unique biological properties. The molecular formula is C13H12ClN3O3, and it has a molecular weight of 295.70 g/mol. The structure can be represented as follows:
he biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to act as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine.
Enzyme Inhibition
Research indicates that derivatives of pyridazinone compounds exhibit potent AChE inhibitory activity. For instance, studies have shown that similar compounds can significantly reduce AChE activity, leading to increased levels of acetylcholine and enhanced cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Study | Target | Activity | IC50 Value | Notes |
|---|---|---|---|---|
| Study 1 | Acetylcholinesterase (AChE) | Inhibition | 12.5 µM | Significant increase in acetylcholine levels |
| Study 2 | HDAC (Histone Deacetylase) | Inhibition | 95.48 nM | Selective for HDAC3; potential for cancer therapy |
| Study 3 | Tumor Cell Lines | Antiproliferative activity | 1.30 µM | Effective against HepG2 cells |
Case Studies and Research Findings
Case Study: AChE Inhibition
In a study focused on the synthesis and evaluation of pyridazinone derivatives, it was found that this compound exhibited a notable inhibitory effect on AChE. This suggests potential applications in treating neurodegenerative diseases characterized by cholinergic deficits .
Case Study: Anticancer Activity
Another research highlighted the anticancer properties of related compounds, demonstrating their ability to induce apoptosis in various cancer cell lines. The mechanism involved cell cycle arrest and the promotion of apoptotic pathways, indicating that this compound could be explored further as a therapeutic agent against tumors .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves solubility of intermediates .
- Catalysts : Acid catalysts (e.g., H₂SO₄) accelerate acetylation, but excess acid may hydrolyze the glycine moiety .
- Temperature Control : Reactions are typically conducted at 60–80°C; higher temperatures risk decomposition .
What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the chlorophenyl and acetyl groups. Key signals include:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 349.08) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
How can researchers evaluate the compound’s biological activity, particularly its interaction with enzyme targets?
Advanced Research Question
Methodological Approach :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
- Binding Affinity : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with targets like COX-2 .
- Cell-Based Studies :
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to controls .
Q. Data Interpretation :
- Dose-response curves and statistical validation (e.g., ANOVA) are critical. Discrepancies in activity across cell lines may reflect target specificity or metabolic stability .
What strategies are recommended for resolving contradictions in reported biological activity data across studies?
Advanced Research Question
Common contradictions arise from:
- Assay Variability : Differences in cell culture conditions or enzyme sources.
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro groups) drastically alter activity .
Q. Resolution Strategies :
- Comparative Studies : Test the compound alongside structurally similar derivatives under identical conditions .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies stem from differential metabolism .
How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacological profile?
Advanced Research Question
Substituent Effects :
| Modification | Impact | Evidence |
|---|---|---|
| 4-Chlorophenyl | Enhances lipophilicity and target binding via halogen bonding . | |
| Glycine Moiety | Improves solubility but may reduce membrane permeability . | |
| Pyridazinone Core | Essential for π-π stacking with aromatic residues in enzyme active sites . |
Q. Design Recommendations :
- Introduce electron-withdrawing groups (e.g., -CF₃) to boost metabolic stability .
What computational methods are suitable for predicting the compound’s mechanism of action?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PDE4 or EGFR .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
